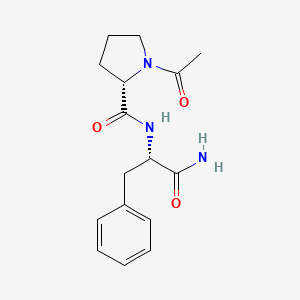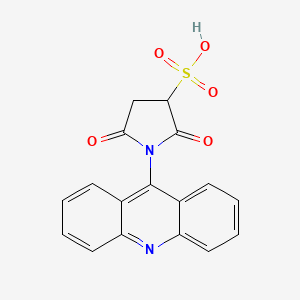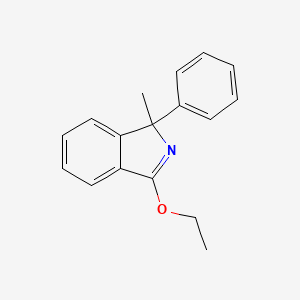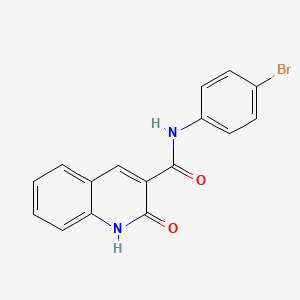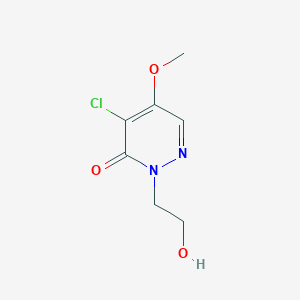
4-Chloro-2-(2-hydroxyethyl)-5-methoxypyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(2-hydroxyethyl)-5-methoxypyridazin-3(2H)-one is a heterocyclic compound with a pyridazine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2-hydroxyethyl)-5-methoxypyridazin-3(2H)-one typically involves the reaction of 4-chloro-5-methoxypyridazin-3(2H)-one with ethylene oxide under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(2-hydroxyethyl)-5-methoxypyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of 4-chloro-2-(2-oxoethyl)-5-methoxypyridazin-3(2H)-one.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted pyridazinones depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-(2-hydroxyethyl)-5-methoxypyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(2-hydroxyethyl)-5-methoxypyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(2-hydroxyethyl)-5-methylpyridazin-3(2H)-one
- 4-Chloro-2-(2-hydroxyethyl)-5-ethoxypyridazin-3(2H)-one
- 4-Chloro-2-(2-hydroxyethyl)-5-propoxypyridazin-3(2H)-one
Uniqueness
4-Chloro-2-(2-hydroxyethyl)-5-methoxypyridazin-3(2H)-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methoxy group at the 5-position can affect the compound’s electronic properties and its interactions with biological targets.
Properties
CAS No. |
898261-83-1 |
|---|---|
Molecular Formula |
C7H9ClN2O3 |
Molecular Weight |
204.61 g/mol |
IUPAC Name |
4-chloro-2-(2-hydroxyethyl)-5-methoxypyridazin-3-one |
InChI |
InChI=1S/C7H9ClN2O3/c1-13-5-4-9-10(2-3-11)7(12)6(5)8/h4,11H,2-3H2,1H3 |
InChI Key |
JLEMEVCMRTTXOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=O)N(N=C1)CCO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(Acetyloxy)-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-carbonyl]-5,6-dimethoxy-1-benzofuran-2-carboxylic acid](/img/structure/B12916858.png)
![3-Methyl-3H-imidazo[4,5-d][1,2,3]triazin-4-amine](/img/structure/B12916863.png)
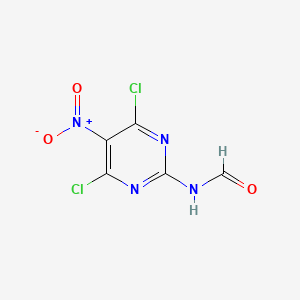
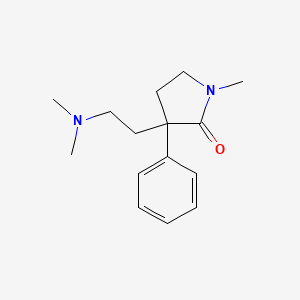
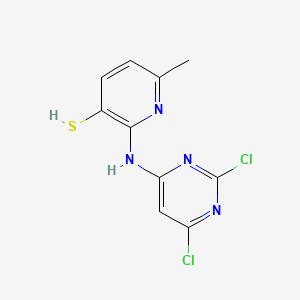
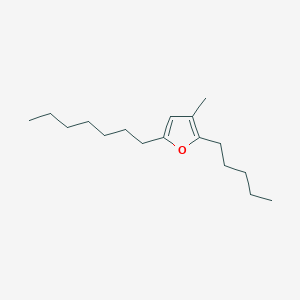
![N,N-Dimethyl-2-[(2-phenyl-7H-purin-6-yl)sulfanyl]ethan-1-amine](/img/structure/B12916884.png)
![2-Pentadecylimidazo[1,2-a]pyrimidin-7(1H)-one](/img/structure/B12916888.png)
